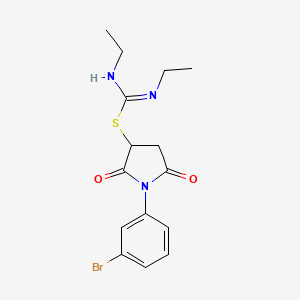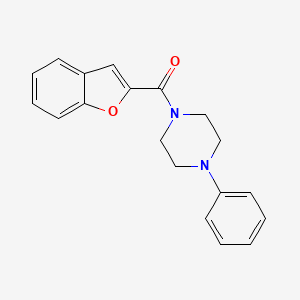
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as ADN-1184, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADN-1184 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation.
Mechanism of Action
ADN-1184 acts as a non-competitive antagonist of the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor, which is a glutamate receptor involved in synaptic plasticity and memory formation. By blocking the this compound receptor, ADN-1184 reduces the excitotoxicity and oxidative stress caused by excessive glutamate release, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
ADN-1184 has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. ADN-1184 also reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
ADN-1184 has several advantages for lab experiments. It has a high affinity for the 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor and is selective for the NR2B subunit, which is predominantly expressed in the forebrain regions involved in learning and memory. ADN-1184 also has good solubility and stability in water and can be easily administered to animals. However, one limitation of ADN-1184 is its low bioavailability, which may require higher doses or alternative administration routes for effective therapeutic applications.
Future Directions
ADN-1184 has several potential future directions for research and development. It has been suggested that ADN-1184 may have therapeutic applications in other neurological and psychiatric disorders such as epilepsy, addiction, and post-traumatic stress disorder (PTSD). Further studies are needed to investigate the long-term safety and efficacy of ADN-1184 in humans. Additionally, the development of more potent and selective 1-(1-adamantyl)-N-1-naphthyl-4-nitro-1H-pyrazole-3-carboxamide receptor antagonists may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of ADN-1184 involves the reaction of 1-amino-3-adamantanol with 1-naphthyl isocyanate, followed by the nitration of the resulting product with nitric acid. The final step involves the reaction of the nitro compound with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid to yield ADN-1184. The overall yield of the synthesis is reported to be 17%.
Scientific Research Applications
ADN-1184 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. ADN-1184 has also been investigated for its potential in treating depression, anxiety, and schizophrenia.
Properties
IUPAC Name |
1-(1-adamantyl)-N-naphthalen-1-yl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-23(25-20-7-3-5-18-4-1-2-6-19(18)20)22-21(28(30)31)14-27(26-22)24-11-15-8-16(12-24)10-17(9-15)13-24/h1-7,14-17H,8-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQPHUGDCQVBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC=CC6=CC=CC=C65)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)
methyl]phosphonate](/img/structure/B4955564.png)

![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
